molecular formula C6H11NO B1668282 azepan-2-one CAS No. 105-60-2

azepan-2-one

Cat. No.: B1668282
CAS No.: 105-60-2
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Description

azepan-2-one is an organic compound with the formula (CH₂)₅C(O)NH. It is a colorless solid that is a lactam (a cyclic amide) of caproic acid. This compound is primarily used as a monomer in the production of Nylon 6, a widely used synthetic polymer. The global demand for caprolactam is approximately five million tons per year .

Mechanism of Action

Target of Action

Caprolactam is an organic compound primarily used in the production of Nylon 6, a synthetic polymer . Its primary targets are the biochemical pathways involved in the synthesis of Nylon 6 .

Mode of Action

Caprolactam is a lactam of caproic acid . It is synthesized from cyclohexanone, which is first converted to its oxime. Treatment of this oxime with acid induces the Beckmann rearrangement to give caprolactam . The immediate product of the acid-induced rearrangement is the bisulfate salt of caprolactam. This salt is neutralized with ammonia to release the free lactam and cogenerate ammonium sulfate .

Biochemical Pathways

Caprolactam is involved in the synthesis of Nylon 6. The caprolactam ring is opened and the terminal functional groups react to form a long-chain polyamide . This process is known as ring-opening polymerization . In the environment, certain bacteria, such as Pseudomonas jessenii, can degrade caprolactam . The initial steps of caprolactam conversion involve a caprolactamase and an aminotransferase . The caprolactamase hydrolyzes caprolactam to form 6-aminocaproic acid in an ATP-dependent manner . The aminotransferase then deaminates 6-aminocaproic acid to produce 6-oxohexanoate .

Pharmacokinetics

Caprolactam is rapidly absorbed, distributed, and excreted without accumulating in the organism . It is excreted rapidly, at a rate of 60–70 mg/kg per hour . Thus, the substance has no tendency to accumulate .

Result of Action

The molecular effects of caprolactam involve the formation of Nylon 6 through ring-opening polymerization . On a cellular level, caprolactam can inhibit the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. are able to grow in the presence of caprolactam .

Action Environment

The action of caprolactam is influenced by environmental factors. For instance, certain bacteria in soil and wastewater can degrade caprolactam . In polluted seawater, Achromobacter sp. can utilize up to 10 g caprolactam/L as the sole source of carbon and nitrogen even in the presence of 20 g NaCl/L . Furthermore, caprolactam has been found to have some toxic effects, including dermatitis, fever, and seizures in humans with prolonged, heavy exposure .

Biochemical Analysis

Biochemical Properties

Caprolactam plays a role in various biochemical reactions, particularly in microbial degradation pathways. Certain bacterial strains, such as Pseudomonas jessenii, can utilize caprolactam as a sole carbon and nitrogen source . The initial step in caprolactam metabolism involves the enzyme caprolactamase, which hydrolyzes caprolactam to form 6-aminocaproic acid. This intermediate is further deaminated by an aminotransferase to produce 6-oxohexanoate. These enzymes, along with other proteins involved in the pathway, facilitate the conversion of caprolactam to adipate, which can be further metabolized .

Cellular Effects

Caprolactam’s effects on various cell types and cellular processes are of particular interest. In microbial cells, caprolactam serves as a substrate for metabolic pathways, influencing cell growth and function. The presence of caprolactam can induce the expression of specific genes involved in its degradation, thereby affecting cellular metabolism and gene expression. Additionally, caprolactam and its by-products can exhibit toxic effects on plant cells, inhibiting growth and causing mutagenic effects .

Molecular Mechanism

At the molecular level, caprolactam exerts its effects through specific binding interactions with enzymes and proteins. The enzyme caprolactamase binds to caprolactam and catalyzes its hydrolysis to 6-aminocaproic acid. This reaction is ATP-dependent, indicating the involvement of energy transfer in the process. The subsequent deamination of 6-aminocaproic acid by aminotransferase involves the transfer of an amino group to pyruvate, producing 6-oxohexanoate. These molecular interactions highlight the enzyme-mediated conversion of caprolactam within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caprolactam can vary over time. Studies have shown that caprolactam is relatively stable under controlled conditions, but its degradation products can accumulate over time. Long-term exposure to caprolactam and its by-products can lead to changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are crucial for understanding the long-term impact of caprolactam on biological systems .

Dosage Effects in Animal Models

The effects of caprolactam vary with different dosages in animal models. At low doses, caprolactam may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have reported threshold effects, where caprolactam toxicity becomes apparent only above certain concentration levels. High doses of caprolactam can cause toxic effects, including mutagenic and growth-inhibitory effects, highlighting the importance of dosage considerations in its application .

Metabolic Pathways

Caprolactam is involved in specific metabolic pathways, particularly in microbial degradation. The initial hydrolysis of caprolactam by caprolactamase produces 6-aminocaproic acid, which is further metabolized by aminotransferase to 6-oxohexanoate. These intermediates are subsequently converted to adipate, which can enter central metabolic pathways. The involvement of specific enzymes and cofactors in these reactions underscores the complexity of caprolactam metabolism .

Transport and Distribution

Within cells and tissues, caprolactam is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the movement of caprolactam across cellular membranes, ensuring its availability for metabolic processes. The localization and accumulation of caprolactam within cells can influence its activity and interactions with biomolecules, affecting overall cellular function .

Subcellular Localization

Caprolactam’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct caprolactam to specific compartments or organelles within the cell. This localization can impact the efficiency of caprolactam metabolism and its interactions with enzymes and proteins. Understanding the subcellular distribution of caprolactam is essential for elucidating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: azepan-2-one can be synthesized through several methods. The most common industrial method involves the Beckmann rearrangement of cyclohexanone oxime. Cyclohexanone is first converted to its oxime using hydroxylamine. The oxime is then treated with acid, which induces the Beckmann rearrangement to produce caprolactam .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of azepan-2-one: this compound’s unique ability to polymerize into Nylon 6, a highly versatile and widely used polymer, sets it apart from other similar compounds. Its extensive industrial applications and significant global demand highlight its importance .

Properties

IUPAC Name

azepan-2-one
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InChI

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
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InChI Key

JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)NCC1
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Molecular Formula

C6H11NO
Record name CAPROLACTAM
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Related CAS

9012-16-2
Record name 2H-Azepin-2-one, hexahydro-, homopolymer
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DSSTOX Substance ID

DTXSID4020240
Record name Caprolactam
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Molecular Weight

113.16 g/mol
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Physical Description

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.]
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Boiling Point

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F
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Flash Point

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53%
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Density

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91
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Vapor Pressure

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg
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Impurities

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max
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Color/Form

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused

CAS No.

105-60-2
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Melting Point

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F
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Synthesis routes and methods I

Procedure details

According to the present invention, the oxime that is the substrate can be put into a prescribed high-temperature high-pressure state within a short time, and hence hydrolysis of the oxime can be suppressed, and moreover by making an acid be present in the reaction zone, the lactam can be produced efficiently. Note, however, that a small amount of an amino acid may also be produced through the present reaction. For example, in the case of synthesizing ε-caprolactam from cyclohexanone oxime by reacting for 0.728 seconds under a high temperature of 375° C. and high pressure of 40 MPa, in the case that hydrochloric acid was made to be present at a concentration of 1.4 mol % relative to the reaction substrate, an ε-caprolactam yield of 96.2% and a 6-aminocaproic acid yield of 3.5% were obtained. In the case that such an acid was not present, the ε-caprolactam yield was 41.4% and the 6-aminocaproic acid yield was 0.3%. Conversion of 6-aminocaproic acid into ε-caprolactam is relatively easy, and this reaction also proceeds readily in high-temperature high-pressure water. In the above two reactions, only a very small amount of the hydrolysis product cyclohexanone was detected.
Quantity
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Yield
96.2%
Yield
3.5%

Synthesis routes and methods II

Procedure details

Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.
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3.3%

Synthesis routes and methods III

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
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[Compound]
Name
Nylon-6
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Nylon-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
azepan-2-one
Reactant of Route 2
azepan-2-one
Reactant of Route 3
azepan-2-one
Reactant of Route 4
azepan-2-one
Reactant of Route 5
azepan-2-one
Reactant of Route 6
azepan-2-one

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